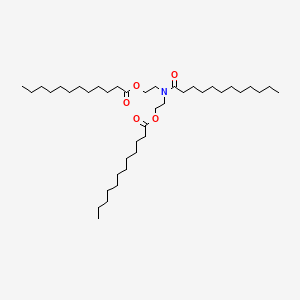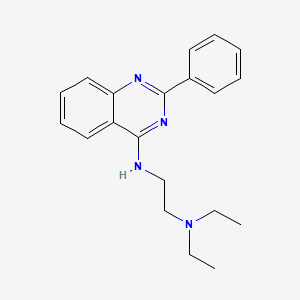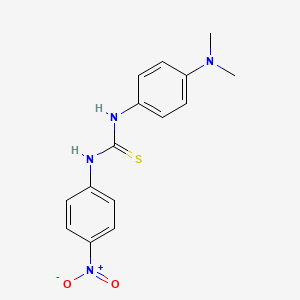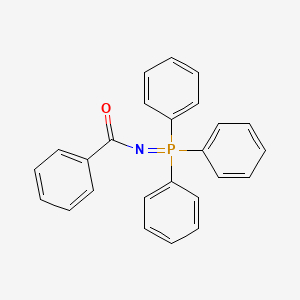![molecular formula C14H26O3Si B11948513 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester CAS No. 90147-64-1](/img/structure/B11948513.png)
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-ciclohexeno-1-propanoico, 3-[(trimetilsilil)oxi]-, éster etílico es un compuesto orgánico con una estructura compleja que incluye un anillo de ciclohexeno, una parte de ácido propanoico y un grupo trimetilsilil. Este compuesto se utiliza a menudo en la síntesis orgánica debido a su reactividad única y su estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-ciclohexeno-1-propanoico, 3-[(trimetilsilil)oxi]-, éster etílico normalmente implica la reacción del ácido 2-ciclohexeno-1-propanoico con cloruro de trimetilsilil en presencia de una base como la trietilamina. El intermedio resultante se esterifica entonces con etanol para formar el éster etílico .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como permanganato de potasio o trióxido de cromo, para formar las correspondientes cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir el doble enlace en el anillo de ciclohexeno.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo trimetilsilil, a menudo utilizando reactivos como iones fluoruro para reemplazar el grupo trimetilsilil con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Iones fluoruro, típicamente de fuentes como el fluoruro de tetrabutilamonio.
Productos principales
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Derivados saturados de ciclohexano.
Sustitución: Diversos derivados funcionalizados dependiendo del nucleófilo utilizado.
4. Aplicaciones en la investigación científica
El ácido 2-ciclohexeno-1-propanoico, 3-[(trimetilsilil)oxi]-, éster etílico se utiliza en diversas aplicaciones de investigación científica:
Química: Como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: En el estudio de las reacciones catalizadas por enzimas y las vías metabólicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su reactividad con varios reactivos. El grupo trimetilsilil se puede eliminar fácilmente en condiciones suaves, lo que lo convierte en un grupo protector útil en la síntesis orgánica. El anillo de ciclohexeno puede sufrir diversas transformaciones, incluyendo la hidrogenación y la oxidación, lo que permite la formación de una amplia gama de productos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-ciclohexeno-1-propanoico, 3-[(trimetilsilil)oxi]-, éster metílico: Estructura similar pero con un grupo éster metílico en lugar de un éster etílico.
Ácido 2-ciclohexeno-1-propanoico, 3-[(trimetilsilil)oxi]-, éster propílico: Estructura similar pero con un grupo éster propílico.
Ácido 2-ciclohexeno-1-propanoico, 3-[(trimetilsilil)oxi]-, éster butílico: Estructura similar pero con un grupo éster butílico.
Unicidad
La variante de éster etílico es única debido a su reactividad y estabilidad específicas, lo que la hace particularmente útil en determinadas aplicaciones sintéticas donde otros ésteres podrían no funcionar tan bien.
Propiedades
Número CAS |
90147-64-1 |
|---|---|
Fórmula molecular |
C14H26O3Si |
Peso molecular |
270.44 g/mol |
Nombre IUPAC |
ethyl 3-(3-trimethylsilyloxycyclohex-2-en-1-yl)propanoate |
InChI |
InChI=1S/C14H26O3Si/c1-5-16-14(15)10-9-12-7-6-8-13(11-12)17-18(2,3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
ZDBIYPYXQWBGAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1CCCC(=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)


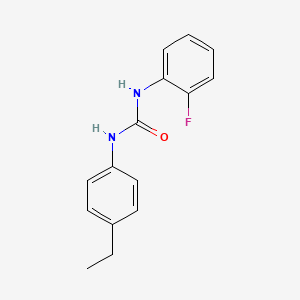


![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
